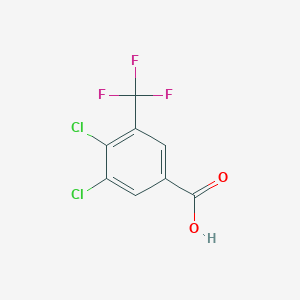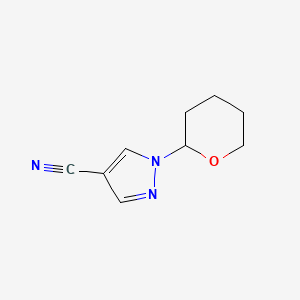
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that is synthesized through a multi-step process. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile is used in the synthesis of new heterocyclic compounds. For example, a study reported the efficient synthesis of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles via a [3 + 2] cycloaddition reaction from 1-aryl-1H-pyrazole-4-carbonitriles (Santos et al., 2012).
- Another research explored the synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles through the reaction of acrylonitriles with hydrazines, highlighting the compound's versatility in producing various pyrazole products depending on the solvent and substituents used (McFadden & Huppatz, 1991).
Spectroscopic and Computational Analysis
- The compound has been the subject of spectroscopic and structural investigations. A study involving synthetic analogs of the biologically relevant 4H-pyran motif included an analysis of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, demonstrating the application of quantum chemical computations and molecular docking studies (Kumar et al., 2020).
Corrosion Inhibition Studies
- Pyrazole-4-carbonitrile derivatives have been synthesized and investigated for their potential as corrosion inhibitors for mild steel in acidic environments, indicating the compound's utility in industrial applications (Dandia et al., 2013).
Antimicrobial and Cytotoxic Activities
- Novel derivatives of pyrazole-4-carbonitrile have been synthesized and evaluated for antimicrobial and cytotoxic activities. This research suggests the potential of these compounds in the development of new pharmaceutical agents (Al‐Azmi & Mahmoud, 2020; Ramadan et al., 2019)(Ramadan et al., 2019).
Green Chemistry and Catalysis
- The compound has been utilized in green chemistry applications, such as in the catalyst-free synthesis of pyrazole-4-carbonitrile derivatives in water, highlighting its role in environmentally friendly chemical processes (Kumaravel & Vasuki, 2009).
Propiedades
IUPAC Name |
1-(oxan-2-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGKTKHZPZBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

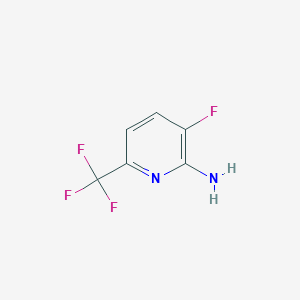
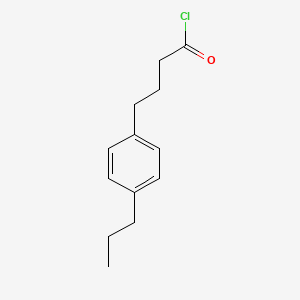
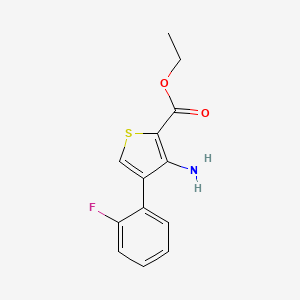
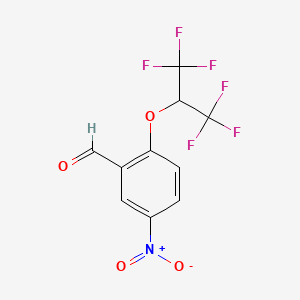
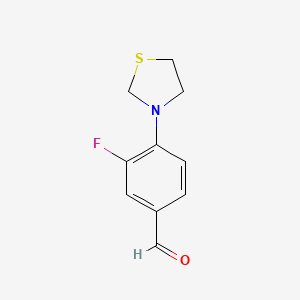

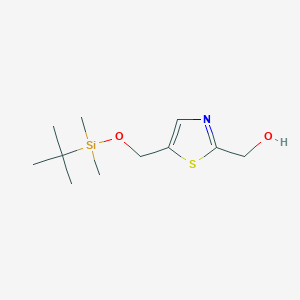
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)


![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)


